

Assessing the Specificity of TNO155 in Comparison to Other Kinase Inhibitors

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Compound of Interest

Compound Name: SHP389

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Inhibitor Specificity of TNO155

The development of targeted therapies in oncology has increasingly focused on maximizing on-target efficacy while minimizing off-target effects. TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has emerged as a promising therapeutic agent.^{[1][2][3]} This guide provides an objective comparison of the kinase selectivity profile of TNO155 against other notable SHP2 inhibitors, SHP099 and RMC-4630, supported by available experimental data.

Executive Summary

TNO155 demonstrates a high degree of selectivity for its intended target, SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.^{[1][2][3]} While comprehensive head-to-head kinome scan data in a single study is not publicly available, analysis of data from publications on each compound reveals that all three inhibitors are highly selective for SHP2. This guide synthesizes available data to provide a comparative overview of their specificity.

Introduction to TNO155 and SHP2 Inhibition

TNO155 is an orally bioavailable, allosteric inhibitor of SHP2.^[1] SHP2 is a key signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK cascade.^{[1][2][3]} By stabilizing SHP2 in an inactive conformation,

TNO155 prevents its signaling function, thereby inhibiting the proliferation of cancer cells driven by aberrant RTK signaling.[1] The allosteric mechanism of inhibition is a key feature of TNO155 and other second-generation SHP2 inhibitors like SHP099 and RMC-4630, contributing to their high selectivity over other phosphatases and kinases.

Comparative Kinase Selectivity

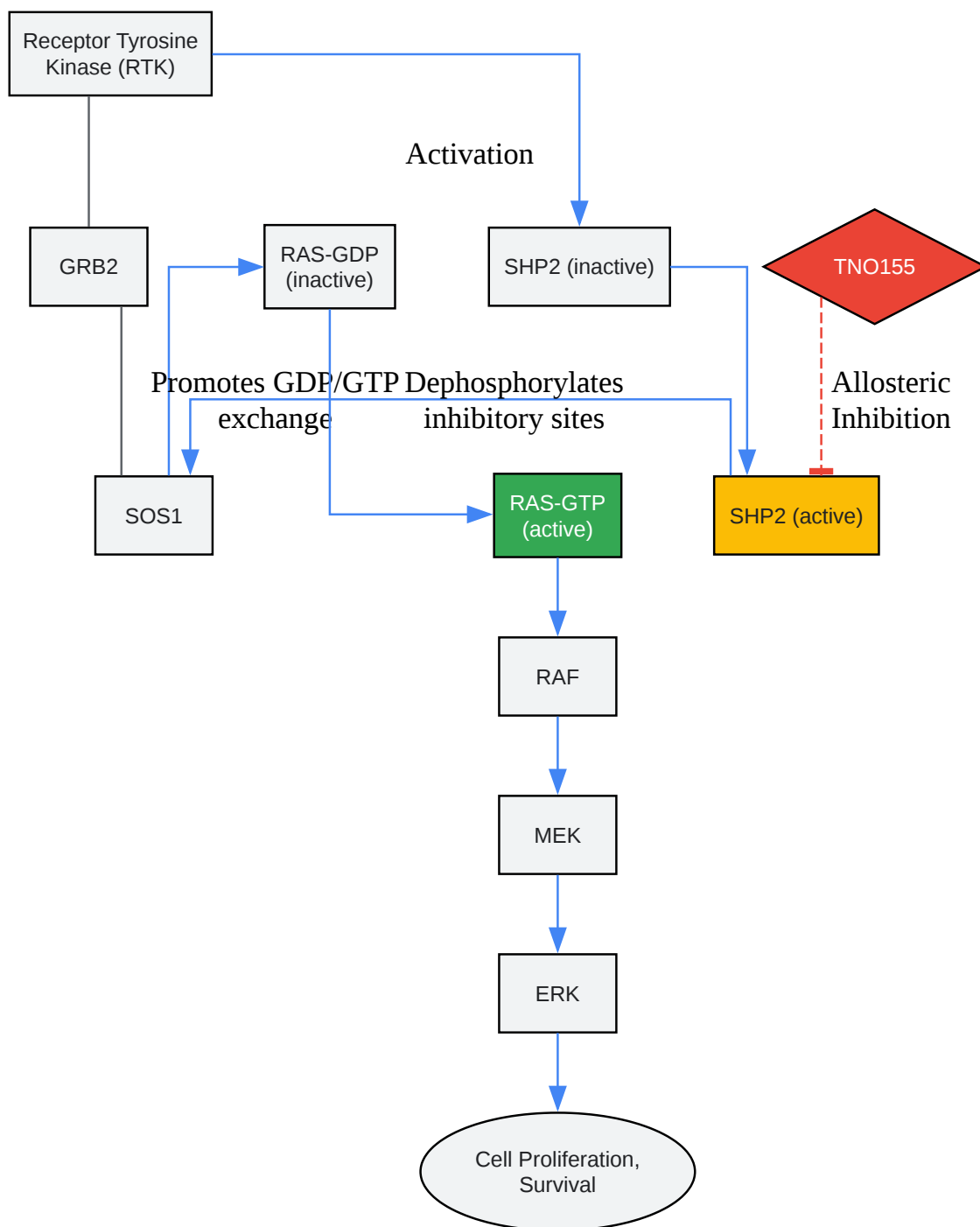
To provide a quantitative comparison of the selectivity of TNO155, SHP099, and RMC-4630, we have compiled available data from their respective discovery and characterization publications. It is important to note that these assays were not performed side-by-side and experimental conditions may vary.

Inhibitor	Primary Target	IC50 (nM) vs. SHP2	Off-Target Profile (Selected Kinases/Targets with >50% Inhibition at 1µM)	Data Source
TNO155	SHP2	11	Not publicly available in a comprehensive kinome scan format. Reported IC50 values for off-targets Cav1.2, VMAT, and SST3 are 18 µM, 6.9 µM, and 11 µM, respectively.	LaMarche et al., J Med Chem, 2020; MedChemExpress Datasheet
SHP099	SHP2	71	In a panel of 66 kinases, no significant off-target inhibition was observed at 1 µM.	Chen et al., Nature, 2016
RMC-4630	SHP2	Potent (specific IC50 not publicly available in primary literature)	Stated to be a potent and selective inhibitor. Comprehensive kinome scan data is not publicly available in a peer-reviewed format.	Revolution Medicines, Inc. public communications

Note: The lack of a standardized, publicly available, head-to-head kinome scan for all three compounds necessitates a cautious interpretation of these data. The selectivity of TNO155 has been demonstrated in vitro, though a broad kinase panel screening result is not available in the public domain.^[3]

Signaling Pathway and Mechanism of Action

TNO155 and other allosteric SHP2 inhibitors target a central node in the RAS-MAPK signaling pathway. The following diagram illustrates the role of SHP2 and the mechanism of its inhibition.





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